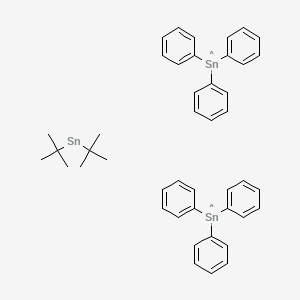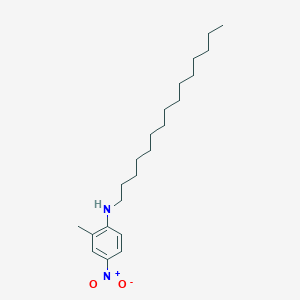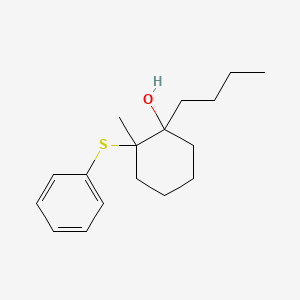
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a butyl group, a methyl group, a phenylsulfanyl group, and a hydroxyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. This reaction forms 1-butylcyclohexanone, which is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting intermediate is treated with phenylsulfanyl chloride to introduce the phenylsulfanyl group, followed by reduction with lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by sequential reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
Applications De Recherche Scientifique
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
Comparaison Avec Des Composés Similaires
1-Butyl-2-methylcyclohexan-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is unique due to the presence of all three functional groups (butyl, methyl, and phenylsulfanyl) attached to the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112261-06-0 |
|---|---|
Formule moléculaire |
C17H26OS |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
1-butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-3-4-13-17(18)14-9-8-12-16(17,2)19-15-10-6-5-7-11-15/h5-7,10-11,18H,3-4,8-9,12-14H2,1-2H3 |
Clé InChI |
WHVNKHHSMLJXCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCCCC1(C)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



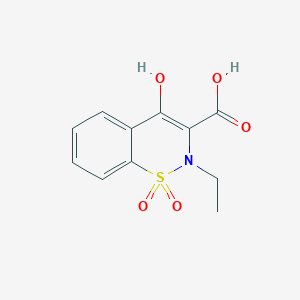
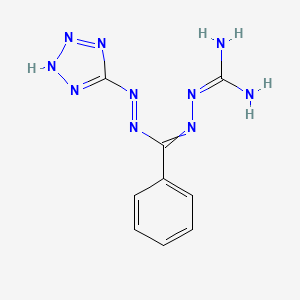
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
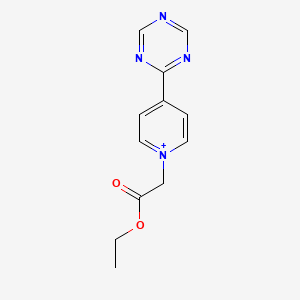
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
